4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid
Overview
Description
“4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid” is a chemical compound with the molecular formula C16H14N2O6. It is also known as “4,4’-Diazene-1,2-diyldibenzoic acid” with a molecular formula of C14H10N2O4 and an average mass of 270.240 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new metal–organic framework (MOF) based on 4,4′-bibenzoic acid-2,2′-sulfone was synthesized under solvothermal conditions . Another study reported the synthesis of two MOFs using an anthracene-based linear organic ligand .Molecular Structure Analysis
The molecular structure of “4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid” can be analyzed based on its molecular formula. It has been characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid” can be inferred from its molecular structure. It has a molecular weight of 330.296.Scientific Research Applications
Synthesis and Characterization in Coordination Polymers
The compound has been utilized in the synthesis and characterization of new azo coordination polymers. These polymers, coordinated with various metals like Cu+2, Co+2, Ni+2, Pt+2, Th+4, and U+6, display considerable biological activity against different organisms (Younis, 2015). Additionally, another study synthesized novel coordination polymers with transition metals, finding applications in antibacterial and antifungal activities (Shukla et al., 2012).
Application in Fluorescence DNA and Thiourea Sensors
A phenyleneethynylene derivative of this compound, p-acid, was used to develop a fluorescence DNA sensor and a thiourea sensor. The p-acid doped silica nanoparticle-based DNA sensor demonstrated high specificity, stability, and good reproducibility, with potential applications in pathogen DNA detection (Chu et al., 2012). The same compound was also effective in detecting thiourea, exhibiting high sensitivity and specificity, indicating its potential in various analytical applications (Wang et al., 2016).
Role in Metal-Organic Frameworks
The compound has been instrumental in the construction of diverse metal-organic frameworks (MOFs). These frameworks, synthesized using variations of the compound, have resulted in structures with different connectivities and levels of interpenetration, highlighting its versatility in the formation of porous materials (Gadzikwa et al., 2008).
Use in Liquid Crystal Formation
Research has also demonstrated the compound's utility in the formation of binary liquid crystal mixtures through a thermal cyclization process. This finding is significant for understanding the properties and applications of liquid crystals in various technological fields (Canlet et al., 1999).
In Electrochemical Sensors and Immunosensors
This compound has been used in the development of electrogenerated chemiluminescence (ECL) immunosensors. These sensors, based on phenyleneethynylene derivatives of the compound, have shown potential for ultrasensitive detection of biomarkers, offering advancements in medical diagnostics and bioanalytical applications (Yan et al., 2012).
Future Directions
The future directions for “4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid” could involve its use in the synthesis of new metal-organic frameworks . These frameworks have potential applications in various fields such as molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material .
properties
IUPAC Name |
4-[[(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKCXZHPOIMNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693965 | |
Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-Carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid | |
CAS RN |
223507-96-8 | |
Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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